Antibiotic T

説明

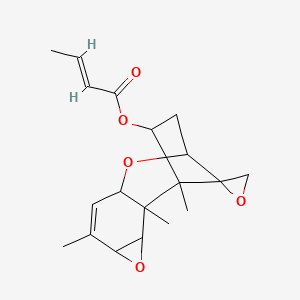

Structure

3D Structure

特性

分子式 |

C19H24O5 |

|---|---|

分子量 |

332.4 g/mol |

IUPAC名 |

(1,2,6-trimethylspiro[4,9-dioxatetracyclo[8.2.1.02,8.03,5]tridec-6-ene-13,2'-oxirane]-12-yl) (E)-but-2-enoate |

InChI |

InChI=1S/C19H24O5/c1-5-6-14(20)23-12-8-13-19(9-21-19)18(12,4)17(3)11(22-13)7-10(2)15-16(17)24-15/h5-7,11-13,15-16H,8-9H2,1-4H3/b6-5+ |

InChIキー |

LAQCZBYXNRANFU-AATRIKPKSA-N |

異性体SMILES |

C/C=C/C(=O)OC1CC2C3(C1(C4(C(O2)C=C(C5C4O5)C)C)C)CO3 |

正規SMILES |

CC=CC(=O)OC1CC2C3(C1(C4(C(O2)C=C(C5C4O5)C)C)C)CO3 |

同義語 |

crotocin |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Teixobactin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teixobactin (B611279) is a novel depsipeptide antibiotic, discovered in 2015 through innovative methods for culturing previously unculturable soil bacteria.[1] It has demonstrated potent bactericidal activity against a wide spectrum of Gram-positive pathogens, including notoriously resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[2][3] A remarkable characteristic of teixobactin is the lack of detectable resistance development in laboratory settings, positioning it as a promising candidate in the fight against antimicrobial resistance.[2][3][4]

This technical guide provides a comprehensive overview of teixobactin's mechanism of action, supported by quantitative data, detailed experimental protocols for key assays, and visualizations of the molecular pathways and experimental workflows.

Core Mechanism of Action: Dual Inhibition of Cell Wall Synthesis

Teixobactin's primary mode of action is the potent inhibition of bacterial cell wall synthesis.[1][2][5] It achieves this through a unique dual-targeting mechanism, binding to two essential lipid-linked precursors of the cell wall:

-

Lipid II: The precursor to peptidoglycan, the primary structural component of the bacterial cell wall.[1][2][5]

-

Lipid III: The precursor to wall teichoic acid (WTA), another major component of the cell wall in Gram-positive bacteria.[2][5][6]

By binding to these highly conserved, non-proteinaceous molecules, teixobactin effectively blocks their incorporation into the growing cell wall.[2][5] This simultaneous inhibition of both peptidoglycan and teichoic acid synthesis creates a synergistic effect, leading to rapid cell wall damage, delocalization of autolysins (enzymes that degrade peptidoglycan), and ultimately, cell lysis.[7][8][9][10]

The binding of teixobactin to the pyrophosphate and sugar moieties of Lipid II and Lipid III is distinct from that of other antibiotics like vancomycin, which also targets Lipid II.[3][11] This unique binding mode is thought to be a key reason for the low frequency of resistance development.[3][4] Furthermore, upon binding to Lipid II, teixobactin can form supramolecular fibrillar structures that compromise the integrity of the bacterial membrane, adding a second layer to its bactericidal activity.[2][5][12]

Quantitative Data: Antibacterial Efficacy

The in vitro potency of Teixobactin and its synthetic analogues is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize representative data against key Gram-positive pathogens.

Table 1: MIC of Teixobactin and Analogues against Staphylococcus aureus

| Compound/Analogue | MRSA Strain(s) | MIC Range (µg/mL) | Reference(s) |

| Teixobactin | MRSA | 0.5 - 1 | [1] |

| Leu10-teixobactin | ATCC 700699, ATCC 700698 | 1 | [13] |

| Arg10-teixobactin | ATCC 33591 | <2 | [4] |

| Analogue 4 | MRSA | 2 - 4 | [11] |

| Analogue 5 | MRSA | 2 - 4 | [11] |

Table 2: MIC of Teixobactin and Analogues against Other Gram-Positive Pathogens

| Compound/Analogue | Bacterial Species | Strain(s) | MIC (µg/mL) | Reference(s) |

| Teixobactin | Enterococcus faecalis (VRE) | - | 1 | [11] |

| Teixobactin | Clostridium difficile | - | 0.005 | [5] |

| Teixobactin | Bacillus anthracis | - | 0.02 | [5] |

| Analogue 4 | Enterococcus faecalis (VRE) | VRE | 4 | [11] |

| Analogue 5 | Enterococcus faecalis (VRE) | VRE | 2 - 16 | [11] |

| Teixobactin | Bacillus subtilis | ATCC 6051 | 0.5 | [11] |

Experimental Protocols

Broth Microdilution Assay for MIC and MBC Determination

This assay is fundamental for quantifying the in vitro activity of an antimicrobial agent and is performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

a. Preparation of Bacterial Inoculum:

-

A pure culture of the test bacterium is grown on an appropriate agar (B569324) plate overnight.

-

Several colonies are used to inoculate a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB).

-

The broth culture is incubated at 37°C until it reaches the turbidity of a 0.5 McFarland standard.

-

The standardized inoculum is then diluted in CAMHB to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.[2]

b. Preparation of Teixobactin Dilutions:

-

A stock solution of Teixobactin is prepared in a suitable solvent.

-

A two-fold serial dilution of Teixobactin is performed in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.[2][11]

c. Incubation and MIC Determination:

-

The prepared bacterial inoculum is added to each well containing the Teixobactin dilutions.

-

The microtiter plate is incubated at 37°C for 18-24 hours.[2]

-

The MIC is determined as the lowest concentration of Teixobactin that completely inhibits visible bacterial growth.[2]

d. MBC Determination:

-

An aliquot from the wells showing no visible growth (at and above the MIC) is plated onto appropriate agar plates.

-

The plates are incubated at 37°C for 18-24 hours.

-

The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.[2]

Time-Kill Kinetics Assay

This assay provides insight into the bactericidal or bacteriostatic nature of an antimicrobial agent over time.

a. Experimental Setup:

-

Bacterial cultures are grown to the logarithmic phase and then diluted to a starting inoculum of approximately 10^6 CFU/mL in CAMHB.[11]

-

Teixobactin is added at various multiples of its predetermined MIC (e.g., 1x, 2x, 4x MIC).[2][11]

-

A growth control without the antibiotic is included.

b. Sampling and Plating:

-

At specified time points (e.g., 0, 1, 2, 4, 6, 8, and 24 hours), aliquots are taken from each culture.[11]

-

The aliquots are serially diluted and plated on appropriate agar plates.[2]

c. Data Analysis:

-

After incubation, the number of CFUs on each plate is counted.

-

The log10 CFU/mL is plotted against time for each Teixobactin concentration.

-

A ≥3-log10 decrease in CFU/mL compared to the initial inoculum is indicative of bactericidal activity.[2]

In Vitro Peptidoglycan Synthesis Assay

This assay directly assesses the inhibitory effect of Teixobactin on the polymerization of Lipid II.

a. Reaction Mixture:

-

Lipid II is incubated with a transglycosylase enzyme, such as S. aureus penicillin-binding protein 2 (PBP2), which catalyzes its polymerization.[14]

-

The reaction buffer typically contains 100 mM MES and 10 mM MgCl2, at pH 5.5.[5]

b. Inhibition Study:

-

Teixobactin is added to the reaction mixture at varying concentrations.

-

The reaction is initiated by the addition of the PBP2 enzyme and incubated at 30°C.[5]

c. Analysis:

-

The polymerization of Lipid II results in the release of undecaprenyl pyrophosphate (C55PP).

-

The reaction products (Lipid II and C55PP) are detected and quantified using thin-layer chromatography with phosphomolybdic acid staining.[14]

-

Inhibition of Lipid II polymerization by Teixobactin is observed as a dose-dependent decrease in the release of C55PP.[14]

Membrane Permeability and Damage Assays

These assays are used to investigate the secondary mechanism of Teixobactin involving membrane disruption.

a. Membrane Depolarization Assay:

-

Bacterial cells are loaded with a membrane potential-sensitive fluorescent dye (e.g., DiSC3(5)).

-

The fluorescence of the dye is quenched when the membrane is polarized.

-

Upon addition of a membrane-depolarizing agent like Teixobactin, the dye is released, resulting in an increase in fluorescence, which can be monitored over time.

b. Membrane Damage Assay:

-

Bacterial cells are incubated with a fluorescent dye that cannot penetrate intact membranes (e.g., SYTOX Green or propidium (B1200493) iodide).[8]

-

When the membrane integrity is compromised by Teixobactin, the dye enters the cell and intercalates with nucleic acids, leading to a significant increase in fluorescence.[8] This fluorescence can be measured to quantify membrane damage.

Conclusion

Teixobactin represents a significant advancement in the field of antibiotics due to its novel dual-targeting mechanism of action and its high barrier to resistance development. By inhibiting the synthesis of both peptidoglycan and wall teichoic acid through binding to their lipid precursors, Teixobactin effectively disrupts the integrity of the bacterial cell wall, leading to cell death. Its ability to also induce membrane disruption further enhances its potent bactericidal activity. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of Teixobactin and its analogues as next-generation therapeutics for combating multidrug-resistant Gram-positive infections.

References

- 1. urologytimes.com [urologytimes.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 5. A new antibiotic kills pathogens without detectable resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery, synthesis, and optimization of teixobactin, a novel antibiotic without detectable bacterial resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 8. researchgate.net [researchgate.net]

- 9. elearning.uniroma1.it [elearning.uniroma1.it]

- 10. benchchem.com [benchchem.com]

- 11. In Vitro Antibacterial Activity of Teixobactin Derivatives on Clinically Relevant Bacterial Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Teixobactin kills bacteria by a two-pronged attack on the cell envelope - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Visualizing the mode of action and supramolecular assembly of teixobactin analogues in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: The Discovery, Characterization, and Origin of the Novel Antibiotic T

For Researchers, Scientists, and Drug Development Professionals

Abstract: The rise of antimicrobial resistance necessitates the urgent discovery of novel antibiotics with unique mechanisms of action. This document details the discovery and initial characterization of Antibiotic T, a new class of antimicrobial agent isolated from an extremophilic bacterium. We provide an in-depth overview of the screening process, the producing organism's origin, the compound's mechanism of action, and the key experimental protocols used in its preliminary evaluation. All data is presented to facilitate further research and development efforts.

Discovery and Origin

This compound was discovered through a high-throughput screening campaign targeting novel natural products from previously uncultured bacteria. The producing organism, a novel actinomycete species designated Streptomyces thermoalkaliphilus, was isolated from geothermal vents in the deep sea. This extremophilic origin is believed to contribute to the compound's unique chemical scaffold and stability.

The initial screening identified a crude extract from S. thermoalkaliphilus with potent activity against a panel of multidrug-resistant (MDR) pathogens. Subsequent bioassay-guided fractionation led to the isolation of the active compound, designated this compound.

Experimental Protocol: Isolation and Screening of S. thermoalkaliphilus

-

Sample Collection: Sediment samples were collected from hydrothermal vent fields at a depth of 2,500 meters using a remotely operated underwater vehicle (ROV).

-

Selective Culture: A novel in-situ cultivation technique was employed, using a diffusion chamber containing a low-nutrient, high-salt medium mimicking the native environment to isolate slow-growing actinomycetes.

-

Primary Screening: Isolated colonies were cultivated in liquid culture. Cell-free supernatants were then tested for antimicrobial activity using the agar (B569324) well diffusion method against Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and Escherichia coli.

-

Bioassay-Guided Fractionation: The culture broth from active isolates was extracted with ethyl acetate. The crude extract was then subjected to reversed-phase high-performance liquid chromatography (HPLC), with fractions collected and tested for antimicrobial activity to isolate the pure compound.

Experimental Workflow: From Isolation to Pure Compound

Caption: Workflow from environmental sample to pure this compound.

Mechanism of Action

This compound exhibits a novel mechanism of action, targeting the bacterial cell division protein FtsZ. FtsZ is a crucial, highly conserved protein that polymerizes to form the Z-ring, a structure essential for bacterial cytokinesis.

By binding to a previously unexploited allosteric site on the FtsZ monomer, this compound inhibits its GTPase activity. This inhibition prevents the proper assembly and dynamic instability of the Z-ring, leading to filamentation of the bacterial cells and eventual cell death. This mechanism is distinct from other known antibiotics, suggesting a low probability of pre-existing target-based resistance.

Signaling Pathway: Inhibition of Bacterial Cell Division

"Antibiotic T" chemical structure and properties

This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Tetracycline (B611298), a broad-spectrum antibiotic. The information is intended for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

Tetracycline is a polyketide antibiotic with a characteristic four-ring naphthacene (B114907) carboxamide core.[1] Its chemical structure is fundamental to its antibacterial activity. Key functional groups, including a dimethylamine (B145610) group at the C4 position, are essential for its antibiotic properties.[1]

Figure 1: Chemical Structure of Tetracycline

Physicochemical Properties

A summary of the key physicochemical properties of Tetracycline is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C22H24N2O8 | [2][3] |

| Molecular Weight | 444.44 g/mol | [2][3][4] |

| Melting Point | 170-173°C (with decomposition) | [3] |

| Water Solubility | 231 mg/L at 25°C | [5] |

| logP | ~ -1.25 | [6] |

| pKa values | 3.3, 7.7, 9.7 | [6] |

| CAS Registry Number | 60-54-8 | [2][3] |

Mechanism of Action

Tetracycline exhibits its bacteriostatic effect by inhibiting protein synthesis in bacteria.[7] This process involves several key steps that ultimately disrupt the ability of bacteria to grow and replicate.[8]

The primary mechanism of action involves the reversible binding of Tetracycline to the 30S ribosomal subunit in bacteria.[7] This binding event sterically hinders the attachment of aminoacyl-tRNA to the acceptor (A) site on the mRNA-ribosome complex.[9][10] By blocking this crucial step in translation, Tetracycline effectively prevents the elongation of the polypeptide chain, thereby halting protein synthesis.[2] While it primarily targets the 30S subunit, some studies suggest it may also bind to the 50S ribosomal subunit.[8] Mammalian cells are largely unaffected because they lack 30S ribosomal subunits and do not accumulate the drug.[2]

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of Tetracycline in inhibiting bacterial protein synthesis.

Caption: Mechanism of Tetracycline action on bacterial ribosomes.

Antibacterial Spectrum

Tetracycline is a broad-spectrum antibiotic, active against a wide range of Gram-positive and Gram-negative bacteria, as well as atypical organisms like Chlamydia, Mycoplasma, and Rickettsia.[2][9] However, the emergence of acquired resistance has narrowed its clinical utility against many bacterial species.[2]

Minimum Inhibitory Concentrations (MIC)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Tetracycline against various medically significant microorganisms. MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.[11]

| Microorganism | MIC Range (µg/mL) | Reference |

| Escherichia coli | 1 to >128 | [2] |

| Shigella spp. | 1 to 128 | [2] |

| Escherichia coli (tet(C)-positive) | 2 to 16 | [12] |

| Chlamydia trachomatis | 0.03 to 0.08 | [13] |

| Empedobacter spp. | ≤2 to 32 | [14] |

| Streptococcus pneumoniae | ≤2.0 (susceptible) | [15] |

| Anaerobic isolates | 1.6 (inhibits 81%) | [16] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standard laboratory procedure used to determine the MIC of an antimicrobial agent against a specific bacterium.[17]

Principle

Serial dilutions of the antibiotic are prepared in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. After incubation, the wells are examined for visible bacterial growth. The MIC is the lowest concentration of the antibiotic that prevents visible growth.[17][18]

Experimental Workflow Diagram

The following diagram outlines the key steps in a typical broth microdilution assay for determining the MIC of Tetracycline.

Caption: Workflow for MIC determination by broth microdilution.

Detailed Methodology

-

Preparation of Antibiotic Stock Solution: Prepare a stock solution of Tetracycline at a high concentration (e.g., 1000 µg/mL) in a suitable solvent.[17] Stock solutions of tetracycline hydrochloride can be prepared in 70% ethanol (B145695) and filter-sterilized.[19]

-

Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the Tetracycline stock solution in a suitable broth medium, such as Mueller-Hinton broth, to achieve a range of final concentrations.[18][20]

-

Inoculum Preparation: Prepare a standardized suspension of the test bacterium equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[18]

-

Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the antibiotic dilutions. Include a positive control well (broth and inoculum without antibiotic) and a negative control well (broth only).[20]

-

Incubation: Cover the plate and incubate at 35°C for 18-24 hours under appropriate atmospheric conditions for the test organism.[16][18]

-

Reading and Interpretation: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of Tetracycline at which there is no visible growth.[17]

References

- 1. biomedres.us [biomedres.us]

- 2. Tetracycline - Wikipedia [en.wikipedia.org]

- 3. Tetracycline - Physical Properties [chm.bris.ac.uk]

- 4. Tetracycline | C22H24N2O8 | CID 54675776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Tetracycline - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. drugs.com [drugs.com]

- 8. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]

- 9. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tetracycline antibiotics | Research Starters | EBSCO Research [ebsco.com]

- 11. idexx.dk [idexx.dk]

- 12. Low minimum inhibitory concentrations associated with the tetracycline-resistance gene tet(C) in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [Minimum inhibitory concentration and minimum bactericidal concentration of tetracycline and erythromycin in 35 recent Munich isolates of Chlamydia trachomatis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 18. BSCI 424 Broth Tube Dilution MIC [science.umd.edu]

- 19. abo.com.pl [abo.com.pl]

- 20. rr-asia.woah.org [rr-asia.woah.org]

An In-depth Technical Guide to the "Antibiotic T" Biosynthetic Pathway

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthetic pathway of "Antibiotic T," a clinically significant macrolide antibiotic produced by the actinomycete Saccharopolyspora erythraea. For the purposes of this document, "this compound" refers to the well-characterized antibiotic, Erythromycin (B1671065) A. We delve into the genetic architecture of the biosynthetic gene cluster, the intricate enzymatic machinery of the modular Type I polyketide synthase (PKS), and the subsequent post-PKS modifications that yield the final bioactive molecule. This document summarizes key quantitative data, details essential experimental protocols for pathway analysis, and presents visual representations of the core biosynthetic and experimental workflows to facilitate a deeper understanding for research and development applications.

Introduction

"this compound" (Erythromycin) is a macrolide antibiotic with a broad spectrum of activity against Gram-positive bacteria.[1] Its biosynthesis is a complex, multi-step process orchestrated by a series of large, multifunctional enzymes encoded by a contiguous set of genes known as a biosynthetic gene cluster (BGC). The core of the molecule, a 14-membered macrocyclic lactone ring called 6-deoxyerythronolide B (6-dEB), is assembled by a giant modular enzyme system known as 6-dEB synthase (DEBS).[1][2] Subsequent modifications, including hydroxylation and glycosylation, convert 6-dEB into the final, potent antibiotic.[3][4] Understanding this pathway is critical for efforts in biosynthetic engineering to produce novel "unnatural" natural products with improved therapeutic properties.[5]

The "this compound" (ery) Biosynthetic Gene Cluster

The genes responsible for the production of "this compound" are clustered together on the S. erythraea chromosome.[3][6] This ery cluster spans approximately 65 kb and contains over 20 genes that encode the PKS enzymes, the enzymes for the biosynthesis of the deoxy sugars L-mycarose and D-desosamine, tailoring enzymes, and resistance genes.[3][6]

The core of the cluster is composed of three large genes, eryAI, eryAII, and eryAIII, which encode the three multidomain polypeptides of the PKS system (DEBS1, DEBS2, and DEBS3).[6][7] Flanking these central genes are those required for post-PKS modifications, such as eryF (C-6 hydroxylase), eryK (C-12 hydroxylase), and eryG (O-methyltransferase), as well as the eryB and eryC genes for sugar biosynthesis and attachment.[3][6][8] The transcriptional organization of the cluster is complex, involving at least four major polycistronic units.[6]

Core Biosynthesis: The 6-dEB Synthase (DEBS) Assembly Line

The synthesis of the 6-dEB macrolactone is the central process in "this compound" formation. It is catalyzed by DEBS, a Type I modular PKS. This enzymatic assembly line consists of a loading didomain and six extension modules, distributed across the three large proteins DEBS1, DEBS2, and DEBS3.[1][2][7]

Each extension module is responsible for one cycle of polyketide chain elongation and contains a specific set of catalytic domains. The minimal set of domains in a module includes a Ketosynthase (KS), an Acyltransferase (AT), and an Acyl Carrier Protein (ACP).[7][9] Additional, optional domains—Ketoreductase (KR), Dehydratase (DH), and Enoyl Reductase (ER)—perform reductive modifications on the growing polyketide chain.[1][10]

The process proceeds as follows:

-

Loading: The loading didomain primes the PKS with a propionyl-CoA starter unit.

-

Elongation: Each of the six extension modules adds a methylmalonyl-CoA extender unit in a stepwise, assembly-line fashion. The AT domain of each module specifically selects a (2S)-methylmalonyl-CoA molecule and loads it onto the module's ACP.[1] The KS domain then catalyzes a decarboxylative Claisen condensation between the growing polyketide chain (transferred from the previous module's ACP) and the extender unit on the current module's ACP.[1]

-

β-Carbon Processing: After each condensation, the β-keto group of the newly extended chain is modified by the optional KR, DH, and ER domains present within that specific module. The combination of these domains determines the final oxidation state at that position.

-

Termination: After six rounds of elongation, the full-length linear polyketide chain is released from the final module by a Thioesterase (TE) domain, which also catalyzes the intramolecular cyclization to form the 14-membered 6-dEB lactone ring.[1][7]

Visualization of the DEBS Pathway

References

- 1. Programming of Erythromycin Biosynthesis by a Modular Polyketide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Stereochemistry of Complex Polyketide Biosynthesis by Modular Polyketide Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Industrial Catalytic Production Process of Erythromycin [mdpi.com]

- 5. Multiple genetic modifications of the erythromycin polyketide synthase to produce a library of novel “unnatural” natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Transcriptional Organization of the Erythromycin Biosynthetic Gene Cluster of Saccharopolyspora erythraea - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 6-deoxyerythronolide B synthase (DEBS) - Proteopedia, life in 3D [proteopedia.org]

- 8. microbiologyresearch.org [microbiologyresearch.org]

- 9. Polyketide synthase - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Spectrum of Activity of Antibiotic T

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fictional "Antibiotic T," a novel beta-lactam/beta-lactamase inhibitor combination. The data presented is synthesized from established characteristics of this antibiotic class to provide a realistic and detailed profile for research and development purposes.

Mechanism of Action

This compound is a bactericidal agent that functions by inhibiting the synthesis of the bacterial cell wall.[1][2] The beta-lactam component of this compound covalently binds to penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis.[1][2][3] This binding inactivates the PBPs, preventing the cross-linking of peptidoglycan chains and ultimately leading to cell lysis and death due to osmotic instability.[3]

The inclusion of a novel beta-lactamase inhibitor protects the beta-lactam ring of this compound from degradation by a wide range of bacterial beta-lactamase enzymes.[4][5] These enzymes are a primary mechanism of resistance to beta-lactam antibiotics.[3][6] By neutralizing these enzymes, the inhibitor component ensures that the beta-lactam can reach its PBP targets.[6]

In Vitro Spectrum of Activity

The in vitro activity of this compound has been evaluated against a broad range of clinically relevant Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined using the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Table 1: In Vitro Activity of this compound against Gram-Positive Aerobes

| Organism | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Staphylococcus aureus (MSSA) | 100 | 0.5 | 1 |

| Staphylococcus aureus (MRSA) | 100 | 2 | 4 |

| Streptococcus pneumoniae | 100 | ≤0.06 | 0.12 |

| Streptococcus pyogenes | 100 | ≤0.06 | ≤0.06 |

| Enterococcus faecalis | 100 | 1 | 4 |

| Enterococcus faecium (VRE) | 50 | 16 | >32 |

Table 2: In Vitro Activity of this compound against Gram-Negative Aerobes

| Organism | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Escherichia coli | 200 | 0.25 | 1 |

| Klebsiella pneumoniae | 200 | 0.5 | 2 |

| Klebsiella pneumoniae (ESBL) | 100 | 1 | 4 |

| Klebsiella pneumoniae (KPC) | 50 | 4 | 16 |

| Pseudomonas aeruginosa | 150 | 2 | 8 |

| Acinetobacter baumannii | 100 | 8 | 32 |

| Enterobacter cloacae | 100 | 1 | 4 |

| Haemophilus influenzae | 100 | ≤0.12 | 0.25 |

Experimental Protocols

The MIC values were determined using the broth microdilution method.

-

Preparation of Antibiotic Dilutions: A serial two-fold dilution of this compound was prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

-

Inoculum Preparation: Bacterial isolates were cultured on appropriate agar (B569324) plates, and colonies were suspended in saline to match the turbidity of a 0.5 McFarland standard. This suspension was further diluted to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Incubation: The microtiter plates were incubated at 35°C for 18-24 hours in ambient air.

-

MIC Reading: The MIC was recorded as the lowest concentration of this compound that completely inhibited visible bacterial growth.

Mechanisms of Resistance

Bacterial resistance to beta-lactam antibiotics is a significant clinical concern.[7] The primary mechanisms of resistance include:

-

Enzymatic Degradation: Production of beta-lactamase enzymes that hydrolyze the beta-lactam ring, inactivating the antibiotic.[3][5][6] The inhibitor component of this compound is designed to counteract many of these enzymes.

-

Target Site Modification: Alterations in the structure of PBPs can reduce the binding affinity of beta-lactam antibiotics, rendering them less effective.[3][7]

-

Reduced Permeability: In Gram-negative bacteria, changes in the outer membrane porin channels can limit the entry of the antibiotic into the cell.[3][7]

-

Efflux Pumps: Some bacteria possess efflux pumps that actively transport the antibiotic out of the cell before it can reach its target.

Conclusion

This compound demonstrates a broad spectrum of activity against a wide range of Gram-positive and Gram-negative bacteria, including some multidrug-resistant strains. Its mechanism of action, combining a potent beta-lactam with a robust beta-lactamase inhibitor, makes it a promising candidate for further investigation in the treatment of various bacterial infections. Further studies are warranted to evaluate its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and safety profile in clinical settings.

References

- 1. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]

- 2. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Beta-Lactam Antibiotics: Mechanism of Action, Resistance • Microbe Online [microbeonline.com]

- 4. Beta-Lactam Antibiotics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Overview of Beta-Lactams - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 6. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [Mechanisms of resistance to beta-lactam antibiotics] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Imperative of Innovation: A Technical Guide to Novel Antibiotic Discovery and Development

Authored for Researchers, Scientists, and Drug Development Professionals

December 19, 2025

The escalating crisis of antimicrobial resistance (AMR) represents a formidable challenge to global health, threatening to undermine decades of medical progress. The relentless evolution of drug-resistant pathogens necessitates a paradigm shift in our approach to antibiotic discovery and development. This technical guide provides an in-depth overview of the core methodologies, advanced platforms, and innovative strategies that are shaping the future of antibacterial research. It is designed to serve as a critical resource for professionals dedicated to replenishing our arsenal (B13267) of effective antimicrobial agents.

The Modern Antibiotic Discovery Arsenal: A Multi-pronged Approach

The "golden age" of antibiotic discovery, characterized by the screening of soil-dwelling microorganisms, has given way to a more rational, technology-driven era.[1] Modern discovery platforms integrate diverse scientific disciplines to identify and develop new chemical entities with novel mechanisms of action.

High-Throughput Screening (HTS)

High-throughput screening remains a cornerstone of antibiotic discovery, enabling the rapid assessment of vast compound libraries for antibacterial activity.[2] HTS can be broadly categorized into two main approaches:

-

Cell-Based (Phenotypic) Screening: This method directly assesses the ability of compounds to inhibit bacterial growth in a whole-cell context.[3] Its primary advantage is the simultaneous interrogation of multiple potential targets in their native physiological state.[3] However, subsequent target deconvolution can be a significant challenge.

-

Target-Based (Biochemical) Screening: This approach focuses on identifying molecules that modulate the activity of a specific, pre-validated bacterial target, such as an essential enzyme.[4] While this method offers a clear understanding of the mechanism of action from the outset, it can miss compounds with poor cell permeability or those that require metabolic activation.[3]

Experimental Protocol: Cell-Based High-Throughput Screening for Antibacterial Activity

-

Preparation of Materials:

-

Bacterial Strain: Select a clinically relevant strain, such as a member of the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).

-

Growth Medium: Use a standard medium like Cation-adjusted Mueller-Hinton Broth (CA-MHB).

-

Assay Plates: Utilize 96- or 384-well microtiter plates.

-

Compound Library: Prepare a library of small molecules dissolved in a suitable solvent (e.g., DMSO).

-

Controls: Include a positive control (e.g., a known antibiotic like vancomycin) and a negative control (e.g., DMSO vehicle).

-

-

Assay Procedure:

-

Dispense a small volume of each library compound into the wells of the microtiter plates.

-

Prepare a standardized bacterial inoculum (e.g., 10^5 CFU/mL) in CA-MHB.

-

Add the bacterial inoculum to all wells, except for sterility control wells.

-

Incubate the plates at 37°C for 18-24 hours.

-

Assess bacterial growth by measuring optical density at 600 nm (OD600) or by using a viability dye (e.g., resazurin).

-

-

Data Analysis:

-

Calculate the percent inhibition of bacterial growth for each compound relative to the positive and negative controls.

-

Compounds exhibiting inhibition above a predefined threshold (e.g., >80%) are considered "hits."

-

Rational Drug Design

Rational drug design leverages structural biology and computational modeling to create molecules that are specifically tailored to interact with a chosen bacterial target.[5][6] This approach is particularly effective in optimizing lead compounds to enhance their potency and selectivity.[7]

Workflow for Rational Drug Design in Antibiotic Discovery

The process typically involves an iterative cycle of design, synthesis, and testing.[6]

References

- 1. mdpi.com [mdpi.com]

- 2. Critical analysis of antibacterial agents in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antibiotic Discovery: Where Have We Come from, Where Do We Go? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel antibiotics effective against gram-positive and -negative multi-resistant bacteria with limited resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medcentral.com [medcentral.com]

- 6. Comparing Leading Hit Identification Strategies: DEL, HTS, and FBDD - HitGen OpenDEL™ [opendelcommunity.com]

- 7. Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Target Identification and Validation of Antibiotic T

Introduction

The rise of antibiotic resistance necessitates the discovery and development of novel antimicrobial agents. A critical bottleneck in this process is the identification and validation of the specific molecular target of a new antibiotic candidate.[1][2][3] An understanding of the mechanism of action (MOA) is crucial for lead optimization, predicting potential resistance mechanisms, and minimizing off-target effects.[3] This technical guide provides a comprehensive overview of the strategies, experimental protocols, and data interpretation involved in the target identification and validation of a hypothetical novel antibacterial compound, "Antibiotic T." The methodologies described herein are designed for researchers, scientists, and drug development professionals engaged in antibiotic discovery.

Section 1: Target Identification Strategies

The initial phase of determining the MOA of this compound involves a multi-pronged approach to generate and test hypotheses about its cellular target. These strategies can be broadly categorized into genetic, biochemical, and phenotypic methods.

Genetic Approaches

Genetic strategies are powerful for identifying potential antibiotic targets by observing how genetic perturbations affect a bacterium's susceptibility to the compound.[4]

-

Analysis of Resistant Mutants: A classic approach involves generating spontaneous mutants resistant to this compound and identifying the mutations through whole-genome sequencing. Mutations frequently appear in the gene encoding the drug's direct target or in genes that regulate the target's expression or accessibility.[1] For example, resistance to rifampicin (B610482) is often mapped to mutations in the rpoB gene, which encodes a subunit of RNA polymerase.[1]

-

Transposon Sequencing (Tn-Seq): This high-throughput technique is used to create a large library of mutants, each with a single transposon insertion that disrupts a gene.[5][6] By growing this library in the presence of a sub-inhibitory concentration of this compound, one can identify which gene disruptions lead to increased or decreased fitness.[7] Genes whose disruption causes hypersensitivity are strong candidates for being part of the targeted pathway, while those causing resistance may be the target itself or related to efflux and resistance mechanisms.[7][8]

-

CRISPR-based Screens: CRISPR interference (CRISPRi) allows for the programmable knockdown of specific genes.[9] A genome-wide CRISPRi library can be used to systematically repress every gene in the bacterium.[9][10] When the library is exposed to this compound, genes whose knockdown sensitizes the bacteria to the antibiotic can be identified.[11][12] This method is particularly valuable for studying essential genes that cannot be identified through knockout-based approaches like Tn-Seq.[9]

Biochemical and Biophysical Approaches

These methods aim to directly identify the binding partner(s) of this compound from the cellular milieu.

-

Affinity Chromatography-Mass Spectrometry (AC-MS): This is a cornerstone technique for target identification.[1][13] this compound is chemically modified with a tag (e.g., biotin) and immobilized on a solid support (e.g., beads).[14] A lysate from the target bacterium is passed over these beads, and proteins that bind to the immobilized antibiotic are "captured."[13] After washing away non-specific binders, the captured proteins are eluted and identified using mass spectrometry.[15][16][17] Photo-affinity probes can also be used to create a covalent bond between the antibiotic and its target upon UV exposure, which helps capture even weak or transient interactions.[14]

-

Proteomic Profiling: Quantitative proteomics can reveal global changes in the bacterial proteome upon treatment with this compound.[18] Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or label-free quantification can identify proteins that are significantly up- or down-regulated. This data can provide clues about the cellular pathways affected by the antibiotic, helping to narrow down the potential targets.[15][18]

Phenotypic Approaches

Phenotypic assays provide a broader view of the physiological effects of this compound.

-

Macromolecular Synthesis Assays: These classic assays determine which major biosynthetic pathway (DNA, RNA, protein, or cell wall synthesis) is inhibited by the antibiotic.[3][19] This is achieved by measuring the incorporation of radiolabeled precursors into these macromolecules in the presence of the drug.[19]

-

Bacterial Cytological Profiling (BCP): This high-content imaging technique characterizes the morphological changes in bacterial cells after antibiotic treatment.[18][20] By comparing the morphological "fingerprint" of this compound to those of known antibiotics, its general mechanism of action can be predicted.[20]

Section 2: Detailed Experimental Protocols

This section provides detailed methodologies for key experiments in target identification.

Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)

-

Probe Synthesis: Synthesize a derivative of this compound containing a linker and a biotin (B1667282) tag. Crucially, confirm that the modified antibiotic retains its antibacterial activity.

-

Immobilization: Covalently couple the biotinylated this compound to streptavidin-coated agarose (B213101) or magnetic beads. Prepare control beads with no antibiotic.

-

Lysate Preparation: Grow the target bacterial strain to mid-log phase and harvest the cells. Lyse the cells using a French press or sonication in a non-denaturing lysis buffer containing protease inhibitors. Clarify the lysate by centrifugation to remove cell debris.

-

Affinity Pulldown: Incubate the clarified cell lysate with the antibiotic-coated beads and control beads for 2-4 hours at 4°C with gentle rotation.

-

Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads. This can be done using a competitive eluent (e.g., excess free this compound), a denaturing buffer (e.g., SDS-PAGE sample buffer), or by on-bead digestion with trypsin.

-

Protein Identification:

-

Separate the eluted proteins by SDS-PAGE. Excise protein bands that are unique to the antibiotic-coated beads.

-

Perform in-gel trypsin digestion of the excised bands.

-

Analyze the resulting peptides by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Search the acquired spectra against the bacterium's protein database to identify the captured proteins.

-

Protocol: Transposon Sequencing (Tn-Seq)

-

Library Generation: Create a high-density transposon insertion library in the target bacterial strain using a delivery vector carrying a transposon (e.g., mariner or Tn5). The library should have insertions in non-essential genes at a high saturation level.

-

Library Exposure: Grow two large parallel cultures of the transposon library: one control culture and one treated with a sub-inhibitory concentration (e.g., 0.25x MIC) of this compound. The concentration should be sufficient to slow growth without causing massive cell death.

-

Genomic DNA Extraction: Harvest cells from both cultures after a defined number of generations. Extract high-quality genomic DNA.

-

Sequencing Preparation: Fragment the genomic DNA. Ligate sequencing adapters and use PCR to amplify the transposon-genome junctions.

-

High-Throughput Sequencing: Sequence the amplified fragments using a next-generation sequencing platform.

-

Data Analysis: Map the sequencing reads back to the reference genome to determine the insertion site and frequency for each transposon. Compare the insertion frequencies between the treated and control populations. Genes where insertions are significantly depleted in the treated sample are candidates for being involved in the targeted pathway (hypersensitive). Genes where insertions are enriched may be related to resistance.

Section 3: Target Validation

Once a list of putative targets is generated, rigorous validation is required to confirm the direct molecular target.

Genetic Validation

-

Gene Knockdown/Overexpression: Use a controllable expression system (e.g., CRISPRi or an inducible promoter) to specifically knockdown the expression of the candidate target gene. A successful knockdown should result in hypersensitivity to this compound (a lower MIC).[21] Conversely, overexpressing the target protein should lead to increased resistance (a higher MIC).[22]

Biochemical and Biophysical Validation

These methods confirm a direct, physical interaction between this compound and the purified target protein.

-

Enzymatic Assays: If the putative target is an enzyme, purify the protein. Perform in vitro activity assays in the presence and absence of this compound to demonstrate direct inhibition. Determine key quantitative parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

-

Direct Binding Assays: Quantify the binding affinity and kinetics of the interaction.[23][]

-

Surface Plasmon Resonance (SPR): Immobilize the purified target protein on a sensor chip and flow different concentrations of this compound over the surface. SPR measures changes in the refractive index upon binding, allowing for the determination of association (k_on) and dissociation (k_off) rates, and the equilibrium dissociation constant (K_d).[25][26]

-

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding event between the target protein and this compound in solution.[][25] This provides a complete thermodynamic profile of the interaction, including K_d, stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[]

-

Microscale Thermophoresis (MST): This technique measures the movement of fluorescently labeled molecules in a microscopic temperature gradient, which changes upon binding.[] It can determine the K_d in solution with very low sample consumption.

-

Section 4: Data Presentation

Quantitative data from the identification and validation experiments should be summarized for clear comparison.

Table 1: Summary of Genetic Screen Hits for this compound

| Gene | Function | Tn-Seq Fitness Score | CRISPRi Sensitivity Score | Notes |

|---|---|---|---|---|

| murA | UDP-N-acetylglucosamine 1-carboxyvinyltransferase | -4.2 | -5.1 | Essential for peptidoglycan synthesis |

| fabI | Enoyl-[acyl-carrier-protein] reductase | -3.8 | -4.5 | Key enzyme in fatty acid synthesis |

| gyrB | DNA gyrase subunit B | -1.5 | -2.0 | Involved in DNA replication |

| acrB | Multidrug efflux pump component | +3.1 | Not significant | Upregulation confers resistance |

Table 2: In Vitro Enzymatic Inhibition by this compound

| Target Protein | Assay Type | IC50 (µM) | Ki (µM) | Mechanism of Inhibition |

|---|---|---|---|---|

| Purified MurA | Coupled spectrophotometric assay | 0.85 | 0.21 | Competitive |

| Purified FabI | NADH depletion assay | > 100 | - | No significant inhibition |

Table 3: Biophysical Characterization of this compound - MurA Interaction

| Technique | Parameter | Value |

|---|---|---|

| Surface Plasmon Resonance (SPR) | K_d (µM) | 0.52 |

| k_on (1/Ms) | 1.2 x 10^5 | |

| k_off (1/s) | 6.2 x 10^-2 | |

| Isothermal Titration Calorimetry (ITC) | K_d (µM) | 0.65 |

| Stoichiometry (n) | 1.02 |

| | ΔH (kcal/mol) | -8.4 |

Table 4: Minimum Inhibitory Concentration (MIC) Data

| Strain / Condition | Background | MIC of this compound (µg/mL) |

|---|---|---|

| Wild-Type | WT | 2 |

| murA knockdown (CRISPRi) | WT | 0.25 |

| murA overexpression | WT | 16 |

| ΔacrB | WT | 0.5 |

Section 5: Mandatory Visualizations

Diagrams are essential for visualizing complex workflows and biological pathways.

Caption: Overall workflow for this compound target identification and validation.

Caption: Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).

Caption: Experimental logic of a Transposon Sequencing (Tn-Seq) screen.

Caption: Hypothetical pathway showing this compound inhibiting the MurA enzyme.

Conclusion

The identification and validation of an antibiotic's target is a complex but essential process in modern drug discovery.[2][3] By integrating genetic, biochemical, and biophysical approaches, researchers can build a robust body of evidence to confidently pinpoint the mechanism of action. The workflow and protocols outlined in this guide for "this compound" provide a comprehensive framework, moving from broad, genome-wide screens to precise, quantitative validation of the drug-target interaction. This systematic approach not only accelerates the progression of new antibiotic candidates through the development pipeline but also provides invaluable insights into bacterial physiology and potential avenues for overcoming resistance.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Strategies for target identification of antimicrobial natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Strategies for target identification of antimicrobial natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 4. journals.asm.org [journals.asm.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Essential Genes Discovery in Microorganisms by Transposon-Directed Sequencing (Tn-Seq): Experimental Approaches, Major Goals, and Future Perspectives | MDPI [mdpi.com]

- 7. Identification of Genes Required for Resistance to Peptidomimetic Antibiotics by Transposon Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. journals.asm.org [journals.asm.org]

- 10. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Utilizing CRISPR for better antibiotics - Drug screening with Mobile-CRISPRi [analytica-world.com]

- 12. horizondiscovery.com [horizondiscovery.com]

- 13. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]

- 14. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benthamdirect.com [benthamdirect.com]

- 16. The Role of Mass Spectrometry in the Discovery of Antibiotics and Bacterial Resistance Mechanisms: Proteomics and Metabolomics Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Role of Mass Spectrometry in the Discovery of Antibiotics and...: Ingenta Connect [ingentaconnect.com]

- 18. Technologies for High-Throughput Identification of Antibiotic Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 19. journals.asm.org [journals.asm.org]

- 20. Mechanism of action-based classification of antibiotics using high-content bacterial image analysis - Molecular BioSystems (RSC Publishing) DOI:10.1039/C3MB70027E [pubs.rsc.org]

- 21. frontlinegenomics.com [frontlinegenomics.com]

- 22. journals.asm.org [journals.asm.org]

- 23. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 25. Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 26. reactionbiology.com [reactionbiology.com]

Unraveling the Mechanism of Action of "Antibiotic T" Against Gram-positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

"Antibiotic T" represents a novel class of antimicrobial agents demonstrating potent bactericidal activity exclusively against a broad spectrum of Gram-positive bacteria, including multidrug-resistant strains. This document provides a comprehensive overview of the molecular mechanism underpinning the action of this compound, detailed experimental protocols for its characterization, and key quantitative data. Our findings indicate that this compound disrupts the final stage of peptidoglycan biosynthesis by specifically inhibiting the L-Ala-D/L-Glu racemase, an enzyme crucial for the formation of the pentapeptide cross-bridge in the bacterial cell wall. This inhibition leads to the production of a structurally compromised cell wall, ultimately resulting in cell lysis and bacterial death.

Core Mechanism of Action: Inhibition of L-Ala-D/L-Glu Racemase

This compound's primary mode of action is the targeted inhibition of the L-Ala-D/L-Glu racemase. This enzyme is essential for the conversion of L-alanine to D-alanine and L-glutamate to D-glutamate, which are critical components of the peptidoglycan cell wall in many Gram-positive bacteria. By preventing the synthesis of these D-amino acids, this compound effectively halts the formation of the pentapeptide side chains necessary for cross-linking the glycan strands of peptidoglycan. The absence of proper cross-linking weakens the cell wall, rendering the bacterium susceptible to osmotic stress and leading to cell lysis.

A diagram illustrating the proposed signaling pathway of this compound's interaction with the bacterial cell wall synthesis machinery is presented below.

Caption: Signaling pathway of this compound's mode of action.

Quantitative Antimicrobial Activity

The in vitro efficacy of this compound was evaluated against a panel of clinically relevant Gram-positive bacteria. The Minimum Inhibitory Concentrations (MICs) were determined using the broth microdilution method according to CLSI guidelines.

| Bacterial Strain | ATCC Number | MIC (µg/mL) |

| Staphylococcus aureus | 29213 | 0.5 |

| Staphylococcus aureus (MRSA) | BAA-1717 | 1 |

| Enterococcus faecalis | 29212 | 2 |

| Enterococcus faecalis (VRE) | 51299 | 4 |

| Streptococcus pneumoniae | 49619 | 0.25 |

| Bacillus subtilis | 6633 | 0.125 |

Detailed Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method used to determine the MIC of this compound.

Materials:

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial strains (log-phase growth)

-

This compound stock solution

-

Incubator (37°C)

-

Microplate reader (600 nm)

Procedure:

-

Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well plate.

-

Adjust the turbidity of the bacterial inoculum to a 0.5 McFarland standard.

-

Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Include a growth control (no antibiotic) and a sterility control (no bacteria).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth.

Time-Kill Assay

This assay evaluates the bactericidal activity of this compound over time.

Materials:

-

CAMHB

-

Bacterial strains (log-phase growth)

-

This compound (at concentrations of 1x, 4x, and 10x MIC)

-

Sterile saline

-

Agar (B569324) plates

-

Incubator (37°C)

Procedure:

-

Inoculate flasks containing CAMHB with the test organism to a final density of 5 x 10^5 CFU/mL.

-

Add this compound at the desired concentrations. Include a growth control without the antibiotic.

-

Incubate the flasks at 37°C with shaking.

-

At specified time points (0, 2, 4, 8, 24 hours), withdraw aliquots from each flask.

-

Perform serial dilutions in sterile saline and plate onto agar plates.

-

Incubate the plates at 37°C for 24 hours and count the viable colonies (CFU/mL).

-

Plot the log10 CFU/mL versus time to generate the time-kill curves.

L-Ala-D/L-Glu Racemase Inhibition Assay

This biochemical assay confirms the inhibitory effect of this compound on its target enzyme.

Materials:

-

Purified L-Ala-D/L-Glu racemase

-

L-Alanine and L-Glutamate substrates

-

Coupled enzyme system (e.g., D-amino acid oxidase and horseradish peroxidase)

-

Chromogenic substrate (e.g., o-phenylenediamine)

-

This compound

-

Spectrophotometer

Procedure:

-

The reaction mixture contains the purified racemase, L-alanine, or L-glutamate, and the coupled enzyme system in a suitable buffer.

-

Add varying concentrations of this compound to the reaction mixtures.

-

Initiate the reaction and monitor the production of the colored product spectrophotometrically over time.

-

The rate of the reaction is proportional to the activity of the L-Ala-D/L-Glu racemase.

-

Calculate the IC50 value of this compound, which is the concentration required to inhibit 50% of the enzyme's activity.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for characterizing the mode of action of a novel antibiotic like this compound.

Caption: Experimental workflow for mode of action studies.

Conclusion and Future Directions

This compound demonstrates significant promise as a novel therapeutic agent against Gram-positive pathogens. Its unique mode of action, targeting the L-Ala-D/L-Glu racemase, circumvents common resistance mechanisms that affect other classes of cell wall synthesis inhibitors. Further research will focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and the evaluation of its potential for combination therapy. The detailed protocols and data presented herein provide a solid foundation for the continued development of this compound as a next-generation antimicrobial.

A Technical Guide to the Mode of Action of Zosurabalpin against Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global public health. Among the most critical threats is Acinetobacter baumannii, particularly carbapenem-resistant strains (CRAB), for which therapeutic options are severely limited. Zosurabalpin (B12396143), a novel tethered macrocyclic peptide antibiotic, has emerged as a promising clinical candidate with a unique mechanism of action against this priority pathogen.[1][2][3][4] This technical guide provides an in-depth overview of the mode of action of zosurabalpin, supported by quantitative data, detailed experimental protocols, and visualizations of the key molecular pathways.

Core Mechanism of Action: Inhibition of Lipopolysaccharide Transport

Zosurabalpin exerts its bactericidal activity by targeting and inhibiting the lipopolysaccharide (LPS) transport machinery in Acinetobacter baumannii.[1][3][5] Specifically, it targets the LptB2FGC complex, an essential component of the LPS transporter located in the inner membrane of Gram-negative bacteria.[2][5][6][7]

The primary function of the LptB2FGC complex is to extract LPS from the inner membrane and facilitate its transport to the outer membrane, a critical process for maintaining the integrity of the bacterial cell envelope.[5][6] Zosurabalpin binds to a unique site on the LptB2FGC complex, effectively trapping LPS within the transporter.[1][2] This disruption of LPS transport leads to the accumulation of LPS in the inner membrane and a subsequent cascade of events that result in bacterial cell death.[1][3] The novel mechanism of action of zosurabalpin means that it is not affected by existing resistance mechanisms to other antibiotic classes.[4]

Signaling Pathway of Lipopolysaccharide Transport and Inhibition by Zosurabalpin

The following diagram illustrates the multi-step process of LPS transport from the inner membrane to the outer membrane in Gram-negative bacteria and the point of inhibition by zosurabalpin.

References

- 1. amr-accelerator.eu [amr-accelerator.eu]

- 2. Lipopolysaccharide transport to the cell surface: biosynthesis and extraction from the inner membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Zosurabalpin: an antibiotic with a new mechanism of action against carbapenem-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Structural basis of lipopolysaccharide extraction by the LptB2FGC complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural basis of lipopolysaccharide extraction by the LptB2FGC complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. amr-accelerator.eu [amr-accelerator.eu]

In Vitro Activity of Tebipenem: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro activity of tebipenem (B1682724), a broad-spectrum oral carbapenem (B1253116) antibiotic. Tebipenem pivoxil hydrobromide, the prodrug form, is rapidly converted to its active moiety, tebipenem, in the body.[1][2] This document summarizes key quantitative data, details experimental protocols for essential assays, and visualizes the antibiotic's mechanism of action and experimental workflows.

Core Efficacy Data

Tebipenem demonstrates potent in vitro activity against a wide range of Gram-positive and Gram-negative bacteria, including many multi-drug resistant (MDR) strains.[3][4] Its efficacy is particularly noted against Enterobacterales, including those producing extended-spectrum β-lactamases (ESBLs) and AmpC enzymes.[3][5]

Minimum Inhibitory Concentrations (MICs)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial that prevents the visible growth of a microorganism after overnight incubation. Tebipenem has shown low MIC values against various clinically significant pathogens.

Table 1: In Vitro Activity of Tebipenem against Gram-Negative Bacteria

| Organism | Isolate Subset | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) |

| Escherichia coli | All isolates | ≤0.015 | 0.03 | - |

| Escherichia coli | ESBL-producing | 0.015 | 0.015 | - |

| Klebsiella pneumoniae | All isolates | 0.03 | 0.125 | - |

| Enterobacter aerogenes | - | - | ≤0.125 | - |

| Haemophilus influenzae | - | - | 0.25 | - |

| Pseudomonas aeruginosa | - | - | 64 | - |

| Acinetobacter baumannii | - | - | 64 | - |

| Burkholderia mallei | - | - | - | 0.25 - 1 |

| Burkholderia pseudomallei | - | - | - | 1 - 4 |

| Yersinia pestis | - | - | - | ≤0.0005 - 0.03 |

| Data compiled from multiple sources.[4][5][6][7] |

Table 2: In Vitro Activity of Tebipenem against Gram-Positive Bacteria

| Organism | Isolate Subset | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) |

| Staphylococcus aureus | Methicillin-sensitive (MSSA) | - | ≤0.125 | - |

| Staphylococcus aureus | Methicillin-resistant (MRSA) | - | 16 | - |

| Staphylococcus epidermidis | Methicillin-sensitive (MSSE) | - | 0.5 | - |

| Staphylococcus epidermidis | Methicillin-resistant (MRSE) | - | 8 | - |

| Streptococcus pneumoniae | Penicillin-susceptible (PSSP) | - | 0.002 | - |

| Streptococcus pneumoniae | Penicillin-resistant (gPRSP) | - | 0.063 | - |

| Streptococcus pyogenes | - | - | ≤0.125 | - |

| Enterococcus faecalis | - | - | 32 | - |

| Bacillus anthracis | - | - | - | 0.001 - 0.008 |

| Data compiled from multiple sources.[3][4][6][8] |

Minimum Bactericidal Concentrations (MBCs)

The minimum bactericidal concentration (MBC) is the lowest concentration of an antibacterial agent required to kill a particular bacterium.

Table 3: Minimum Bactericidal Concentrations of Tebipenem

| Organism | MBC Range (µg/mL) |

| Escherichia coli | 0.016–2 |

| Staphylococcus aureus | 0.063–32 |

| Klebsiella pneumoniae | 0.031–32 |

| Data from a study on tebipenem pivoxil tablets.[6] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for determining the in vitro activity of tebipenem.

MIC Determination: Broth Microdilution Method

This is a standard method for determining the MIC of an antimicrobial agent.[5][6][9]

-

Preparation of Tebipenem Stock Solution : A stock solution of tebipenem is prepared by dissolving the dry powder in deionized water to a concentration of 1000 mg/L.[10]

-

Serial Dilutions : The stock solution is serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of final concentrations (e.g., 0.004 to 4 mg/L).[10]

-

Inoculum Preparation : Bacterial isolates are cultured on an appropriate agar (B569324) medium (e.g., 5% horse blood agar) and incubated.[10] A 0.5 McFarland standard suspension of the bacteria is prepared in sterile saline. This suspension is further diluted in CAMHB to a final cell concentration of approximately 5 x 10⁵ CFU/mL.[10]

-

Inoculation and Incubation : The prepared bacterial inoculum is added to the wells of a 96-well microtiter plate containing the various concentrations of tebipenem.[10] The plates are incubated at 35°C for 18-20 hours.[10]

-

MIC Reading : The MIC is determined as the lowest concentration of tebipenem that shows no visible bacterial growth.[10] Quality control is performed using standard ATCC strains.[10]

Time-Kill Assays

Time-kill assays are performed to assess the bactericidal activity of an antibiotic over time.[11]

-

Inoculum Preparation : Log-phase bacterial cultures are diluted in CAMHB to a starting concentration of approximately 1.0 x 10⁵ CFU/mL.[11]

-

Antibiotic Addition : Tebipenem is added to the bacterial cultures at concentrations corresponding to multiples of the predetermined MIC (e.g., 2x, 4x, 8x MIC).[11]

-

Sampling and Plating : At various time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed from each culture, serially diluted, and plated on appropriate agar plates.[11]

-

Incubation and Colony Counting : The plates are incubated, and the number of colonies (CFU/mL) is determined.[11]

-

Data Analysis : The log₁₀ CFU/mL is plotted against time. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.[11]

Mechanism of Action and Experimental Workflow Visualizations

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Tebipenem, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][12] It specifically targets and binds to penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the cell wall.[1][13] This inhibition leads to a weakened cell wall and subsequent cell lysis.[8][12]

Caption: Tebipenem's mechanism of action.

Experimental Workflow: MIC Determination via Broth Microdilution

The following diagram illustrates the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of tebipenem using the broth microdilution method.

Caption: Workflow for MIC determination.

References

- 1. What is the mechanism of Tebipenem Pivoxil? [synapse.patsnap.com]

- 2. In Vitro and In Vivo Characterization of Tebipenem, an Orally Active Carbapenem, against Biothreat Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. journals.asm.org [journals.asm.org]

- 5. Determining the in vitro susceptibility of tebipenem, an oral carbapenem, against third-generation cephalosporin-resistant Escherichia coli and Klebsiella pneumoniae isolated from bloodstream infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antibacterial Properties of Tebipenem Pivoxil Tablet, a New Oral Carbapenem Preparation against a Variety of Pathogenic Bacteria in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antimicrobial Activity Evaluation of Tebipenem (SPR859), an Orally Available Carbapenem, against a Global Set of Enterobacteriaceae Isolates, Including a Challenge Set of Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro activity of tebipenem, a new oral carbapenem antibiotic, against penicillin-nonsusceptible Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In Vitro Activity of Tebipenem against Various Resistant Subsets of Escherichia coli Causing Urinary Tract Infections in the United States (2018 to 2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. In Vitro and In Vivo Characterization of Tebipenem, an Oral Carbapenem - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What is Tebipenem Pivoxil used for? [synapse.patsnap.com]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to Tetracycline Resistance Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the core molecular mechanisms conferring bacterial resistance to tetracycline (B611298), a broad-spectrum polyketide antibiotic. The primary mechanisms—efflux pumps, ribosomal protection, and enzymatic inactivation—are discussed, supplemented with quantitative data, detailed experimental protocols, and visualizations to facilitate comprehension and further research.

Core Resistance Mechanisms

Tetracycline inhibits bacterial protein synthesis by reversibly binding to the 30S ribosomal subunit, which blocks the attachment of aminoacyl-tRNA to the ribosomal A-site.[1] Bacterial resistance to tetracycline is predominantly acquired through horizontal gene transfer of specific resistance genes, often located on mobile genetic elements like plasmids and transposons.[2][3] These genes encode for one of three primary resistance mechanisms.[4]

1.1. Efflux Pumps

The most common mechanism of tetracycline resistance involves the active transport of the antibiotic out of the bacterial cell, preventing it from reaching an inhibitory intracellular concentration.[4][5] These efflux pumps are membrane-bound proteins that function as drug-H+ antiporters, utilizing the proton motive force to expel tetracycline.[6][7]

-

Gram-Negative Bacteria: The most prevalent pumps are members of the Major Facilitator Superfamily (MFS), typically possessing 12 transmembrane segments.[6][8] Key examples include Tet(A) and Tet(B), which are commonly found in clinical isolates of Enterobacteriaceae and Acinetobacter baumannii.[5][6]

-

Gram-Positive Bacteria: Efflux pumps in these organisms, such as Tet(K) and Tet(L), generally feature 14 transmembrane segments and are frequently identified in Staphylococcus, Streptococcus, and Bacillus species.[6][8]

The expression of efflux pump genes is often tightly regulated. In Gram-negative bacteria, a repressor protein, TetR, blocks transcription in the absence of tetracycline. When tetracycline enters the cell, it binds to TetR, causing a conformational change that releases it from the operator, thereby inducing the expression of the efflux pump.[2][9]

1.2. Ribosomal Protection Proteins (RPPs)

The second major resistance strategy involves proteins that protect the ribosome from tetracycline's effects.[10] These soluble, cytoplasmic proteins, known as Ribosomal Protection Proteins (RPPs), bind to the ribosome and cause the release of the bound tetracycline molecule.[4][10]

The most extensively studied RPPs are Tet(M) and Tet(O).[10][11] These proteins are translational GTPases, structurally similar to elongation factor G (EF-G).[12] They bind to the ribosome near the A-site, and through a GTP-dependent conformational change, they dislodge tetracycline, allowing protein synthesis to resume by enabling aminoacyl-tRNA to bind.[10][11] After mediating the release of tetracycline, the RPP hydrolyzes its bound GTP and dissociates from the ribosome.[11] Tet(M) is one of the most prevalent RPP genes due to its association with broad-host-range conjugative transposons like Tn916.[13]

1.3. Enzymatic Inactivation

A less common but clinically significant mechanism is the direct enzymatic modification and inactivation of the tetracycline molecule.[2][9] This mechanism was first identified in Bacteroides fragilis and is mediated by a family of enzymes known as tetracycline destructases.[14][15]

The best-characterized enzyme is Tet(X), a flavin-dependent monooxygenase.[15][16] These enzymes catalyze the covalent modification of the tetracycline scaffold, typically through oxidation, which permanently destroys its antimicrobial activity.[15][16] The widespread distribution of tet(X)-like genes in various bacteria poses a threat to the efficacy of newer generation tetracyclines, such as tigecycline (B611373) and eravacycline.[14][17]

Quantitative Analysis of Resistance

The level of resistance is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[18] The acquisition of resistance genes leads to a significant increase in the MIC value.

Table 1: Example MIC Values for Tetracycline Resistance Mechanisms

| Bacterial Strain | Resistance Mechanism / Gene | Tetracycline MIC (µg/mL) | Reference Strain MIC (µg/mL) | Fold Increase |

|---|---|---|---|---|

| E. coli expressing tet(A) | Efflux Pump | 256 - 512 | ≤ 4 | 64 - 128x |

| L. plantarum (resistant) | Multiple/Unspecified | 8 - 32 | N/A | N/A |

| L. rhamnosus (susceptible) | None (Wild-Type) | 0.5 - 2 | N/A | N/A |

| S. pneumoniae (resistant) | Multiple/Unspecified | > 2.0 | ≤ 2.0 | > 1x |

Data compiled from references[19][20][21]. Note that values can vary significantly based on the specific strain, expression level of the resistance gene, and testing methodology.

Table 2: Catalytic Efficiencies of Tetracycline-Inactivating Enzymes

| Enzyme | Substrate | Km (µM) | kcat (s-1) | Catalytic Efficiency (kcat/Km) (M-1s-1) |

|---|---|---|---|---|

| Tet(X7) | Tigecycline | 130 ± 10 | 0.16 ± 0.01 | 1,200 |

| Tet(X7) | Eravacycline | 110 ± 10 | 0.14 ± 0.01 | 1,300 |

| Tet(X7) | Omadacycline | 250 ± 20 | 0.11 ± 0.01 | 440 |

Data extracted from a study on Tet(X7) enzyme kinetics.[17]

Key Experimental Protocols

3.1. Protocol: Broth Microdilution for MIC Determination

This is a standard method for determining the MIC of an antibiotic against a bacterial isolate.[18][20]

-

Preparation of Antibiotic Dilutions: Prepare a series of two-fold serial dilutions of tetracycline in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 100 µL.[20]

-

Inoculum Preparation: Culture the bacterial strain to be tested overnight. Dilute the culture to achieve a standardized concentration, typically corresponding to an optical density (OD) at 625 nm of 0.16-0.20 (approx. 3 x 108 CFU/mL). Further dilute this suspension 1:1000.[20]

-

Inoculation: Add 100 µL of the final diluted bacterial suspension to each well of the microtiter plate, including a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C) and conditions (e.g., anaerobic for certain species) for 18-24 hours (or up to 48 hours for slow-growing organisms).[20]

-

Reading Results: The MIC is the lowest concentration of tetracycline at which there is no visible growth (i.e., the first clear well).[18]

3.2. Protocol: PCR for Detection of Resistance Genes

Polymerase Chain Reaction (PCR) is used to detect the presence of specific tetracycline resistance genes (tet genes) in a bacterial isolate's DNA.

-

DNA Extraction: Isolate genomic DNA from the bacterial culture using a commercial kit or standard protocol.

-